Cas no 66182-02-3 (7-Indolizinecarboxylic acid ethyl ester)

7-Indolizinecarboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 7-Indolizinecarboxylic acid ethyl ester
- ethyl indolizine-7-carboxylate
- ethyl 7-indolizinecarboxylate
- 7-carbethoxyindolizine
- 66182-02-3
- SCHEMBL7169427
- F76345
- CS-0526913
- 7-Indolizinecarboxylic acid, ethyl ester
- BS-44966
- DTXSID301308395
-
- MDL: MFCD11975614
- Inchi: InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-7-12-6-3-4-10(12)8-9/h3-8H,2H2,1H3
- InChI Key: MQFVLTUAJKRWNF-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC2=CC=CN2C=C1
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 30.7Ų
7-Indolizinecarboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A173242-250mg |
Ethyl indolizine-7-carboxylate |
66182-02-3 | 95+% | 250mg |
$115.0 | 2025-02-24 | |
1PlusChem | 1P00LYQP-100mg |
7-Indolizinecarboxylic acid, ethyl ester |
66182-02-3 | 95+% | 100mg |
$62.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597577-250mg |
Ethyl indolizine-7-carboxylate |
66182-02-3 | 98% | 250mg |
¥770.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597577-100mg |
Ethyl indolizine-7-carboxylate |
66182-02-3 | 98% | 100mg |
¥455.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597577-1g |
Ethyl indolizine-7-carboxylate |
66182-02-3 | 98% | 1g |
¥1995.00 | 2024-05-04 | |
eNovation Chemicals LLC | Y1229894-1g |
ethyl indolizine-7-carboxylate |
66182-02-3 | 95% | 1g |
$330 | 2025-02-19 | |
Ambeed | A173242-1g |
Ethyl indolizine-7-carboxylate |
66182-02-3 | 95+% | 1g |
$291.0 | 2025-02-24 | |
eNovation Chemicals LLC | Y1229894-1g |
Ethyl indolizine-7-carboxylate |
66182-02-3 | 95% | 1g |
$450 | 2024-06-03 | |
Alichem | A199008098-5g |
Ethyl indolizine-7-carboxylate |
66182-02-3 | 95% | 5g |
$669.92 | 2022-03-30 | |
Alichem | A199008098-25g |
Ethyl indolizine-7-carboxylate |
66182-02-3 | 95% | 25g |
$1,895.00 | 2022-03-30 |
7-Indolizinecarboxylic acid ethyl ester Related Literature
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Additional information on 7-Indolizinecarboxylic acid ethyl ester
Recent Advances in the Study of 7-Indolizinecarboxylic Acid Ethyl Ester (CAS: 66182-02-3)
7-Indolizinecarboxylic acid ethyl ester (CAS: 66182-02-3) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its indolizine core structure, has been explored for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on optimizing its synthesis, elucidating its mechanism of action, and evaluating its therapeutic potential in various disease models.
A study published in the *Journal of Medicinal Chemistry* (2023) reported a novel synthetic route for 7-Indolizinecarboxylic acid ethyl ester, which improved yield and purity compared to traditional methods. The researchers utilized a palladium-catalyzed cross-coupling reaction, demonstrating the compound's versatility as a building block for more complex derivatives. This advancement is expected to facilitate further pharmacological studies and the development of indolizine-based therapeutics.
In another recent investigation, the anticancer activity of 7-Indolizinecarboxylic acid ethyl ester was evaluated in vitro against a panel of human cancer cell lines. The results, published in *Bioorganic & Medicinal Chemistry Letters* (2024), revealed promising cytotoxic effects, particularly in breast and lung cancer cells. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development.
Additionally, computational studies have provided insights into the molecular interactions of 7-Indolizinecarboxylic acid ethyl ester with various biological targets. Molecular docking simulations, as described in a 2024 *European Journal of Medicinal Chemistry* article, identified potential binding sites on enzymes involved in inflammatory pathways. These findings support the compound's role as a modulator of inflammatory responses and open new avenues for its application in treating chronic inflammatory diseases.
Despite these advancements, challenges remain in the clinical translation of 7-Indolizinecarboxylic acid ethyl ester. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future studies. However, the compound's structural flexibility and demonstrated bioactivities make it a promising candidate for further optimization and preclinical evaluation.
In conclusion, recent research on 7-Indolizinecarboxylic acid ethyl ester (CAS: 66182-02-3) underscores its potential as a versatile scaffold in drug discovery. Continued efforts in synthetic chemistry, mechanistic studies, and preclinical testing will be crucial to unlocking its full therapeutic potential.
66182-02-3 (7-Indolizinecarboxylic acid ethyl ester) Related Products
- 887602-89-3(Methyl indolizine-7-carboxylate)
- 1823323-98-3(tert-butyl N-{[1-(2-bromophenyl)cyclopropyl]methyl}carbamate)
- 714941-36-3((2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzoate)
- 1468729-25-0(Propanamide, N-[(3-aminocyclobutyl)methyl]-2-methyl-)
- 1498841-66-9(1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylic acid)
- 1805885-80-6(3-(3-Chloropropyl)-5-(difluoromethoxy)mandelic acid)
- 114561-28-3(3-(hydroxymethyl)-6-methoxy-1-methyl-1,2-dihydroquinolin-2-one)
- 1804345-72-9(Ethyl 2-hydroxy-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carboxylate)
- 130783-39-0(Benzamide,4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]-)
- 42087-81-0(Methyl 3-chloro-2-nitrobenzoate)
